molecular formula C13H14N2O2 B178583 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one CAS No. 1787-23-1

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B178583
CAS No.: 1787-23-1
M. Wt: 230.26 g/mol
InChI Key: UZJOKNWPCVCPLB-WQLSENKSSA-N
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Description

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzylidene group attached to an oxazole ring, which is further substituted with a dimethylamino group and a methyl group. Its molecular formula is C12H14N2O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzylidene or oxazole rings .

Scientific Research Applications

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a methyl group.

    4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.

    2-methyl-1,3-oxazol-5(4H)-one: Another precursor used in the synthesis

Uniqueness

4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a benzylidene moiety attached to an oxazole ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJOKNWPCVCPLB-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419794
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1787-23-1
Record name NSC636399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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